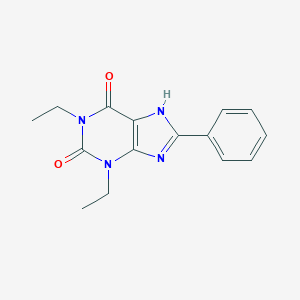
1,3-Diethyl-8-phenylxanthine
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de DEPX típicamente implica la alquilación del núcleo de la xantina. El proceso comienza con la preparación de 1,3-dietilxantina, que luego se somete a una reacción de acilación de Friedel-Crafts con cloruro de benzoílo para introducir el grupo fenilo en la posición 8. Las condiciones de reacción a menudo implican el uso de cloruro de aluminio anhidro como catalizador y un solvente inerte como diclorometano .
Métodos de Producción Industrial: En entornos industriales, la producción de DEPX sigue una ruta sintética similar, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, y a menudo implica reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión. El producto final se purifica mediante técnicas de recristalización o cromatográficas para garantizar una alta pureza adecuada para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones: DEPX se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: DEPX se puede oxidar para formar varios derivados oxidados, que pueden exhibir diferentes actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar el núcleo de la xantina, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en la molécula, mejorando su versatilidad en la química medicinal
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los reactivos electrofílicos como los halógenos o los grupos nitro se pueden introducir utilizando catalizadores y solventes apropiados
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir compuestos halogenados o nitro-sustituidos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
DEPX ejerce sus efectos principalmente antagonizando los receptores de adenosina. Al unirse a estos receptores, DEPX inhibe la acción de la adenosina, un neurotransmisor involucrado en varios procesos fisiológicos. Este antagonismo conduce a un aumento en la liberación de neurotransmisores, una mayor actividad neuronal y broncodilatación, entre otros efectos. Los objetivos moleculares incluyen los receptores de adenosina A1 y A2A, y las vías involucradas están relacionadas con la señalización del monofosfato de adenosina cíclico (AMPc) .
Compuestos Similares:
Cafeína: Otro derivado de la xantina, la cafeína también antagoniza los receptores de adenosina, pero tiene un espectro de actividad más amplio.
Teofilina: Similar a DEPX, la teofilina se utiliza en el tratamiento de enfermedades respiratorias, pero tiene un perfil de efectos secundarios diferente.
Pentoxifilina: Este compuesto se utiliza para mejorar el flujo sanguíneo y tiene propiedades antiinflamatorias adicionales
Singularidad de DEPX: DEPX es único debido a su alta selectividad para los receptores de adenosina y su potente actividad antagonista. A diferencia de la cafeína, que afecta a múltiples receptores, la acción específica de DEPX lo convierte en una herramienta valiosa en la investigación y potenciales aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Caffeine: Another xanthine derivative, caffeine also antagonizes adenosine receptors but has a broader spectrum of activity.
Theophylline: Similar to DEPX, theophylline is used in treating respiratory diseases but has a different side effect profile.
Pentoxifylline: This compound is used to improve blood flow and has additional anti-inflammatory properties
Uniqueness of DEPX: DEPX is unique due to its high selectivity for adenosine receptors and its potent antagonistic activity. Unlike caffeine, which affects multiple receptors, DEPX’s targeted action makes it a valuable tool in research and potential therapeutic applications .
Propiedades
IUPAC Name |
1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWNSHUTPWCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877797 | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75922-48-4 | |
| Record name | 1,3-Diethyl-8-phenylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


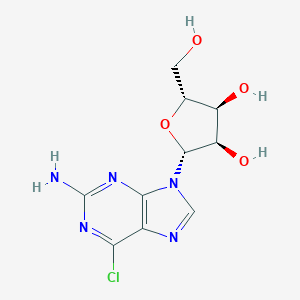
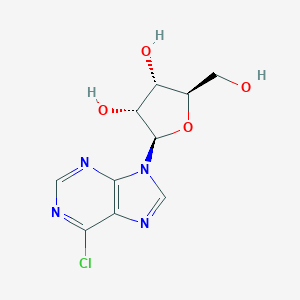

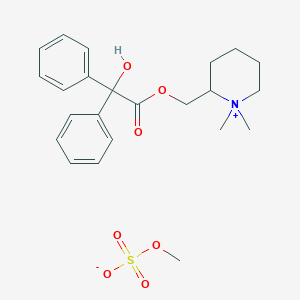





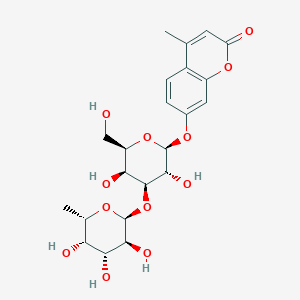
![7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13995.png)



